Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate
Brand Name: Vulcanchem
CAS No.: 2095504-38-2
VCID: VC11656798
InChI: InChI=1S/C10H16BF3NO2.K/c1-9(2,3)17-8(16)15-5-7-4-10(7,6-15)11(12,13)14;/h7H,4-6H2,1-3H3;/q-1;+1
SMILES: [B-](C12CC1CN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Molecular Formula: C10H16BF3KNO2
Molecular Weight: 289.15 g/mol

Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate

CAS No.: 2095504-38-2

Cat. No.: VC11656798

Molecular Formula: C10H16BF3KNO2

Molecular Weight: 289.15 g/mol

* For research use only. Not for human or veterinary use.

Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate - 2095504-38-2

Specification

CAS No. 2095504-38-2
Molecular Formula C10H16BF3KNO2
Molecular Weight 289.15 g/mol
IUPAC Name potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-1-yl]boranuide
Standard InChI InChI=1S/C10H16BF3NO2.K/c1-9(2,3)17-8(16)15-5-7-4-10(7,6-15)11(12,13)14;/h7H,4-6H2,1-3H3;/q-1;+1
Standard InChI Key QHQPAUUPYDHPAF-UHFFFAOYSA-N
SMILES [B-](C12CC1CN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Canonical SMILES [B-](C12CC1CN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a bicyclo[3.1.0]hexane scaffold, a fused bicyclic system comprising a cyclopropane ring adjacent to a pyrrolidine-like nitrogen heterocycle. The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) protects the amine, while the trifluoroborate (BF3K\text{BF}_3\text{K}) moiety enhances stability and reactivity in cross-coupling applications . The Smiles string CC(C)(C)OC(=O)N1CC2CC2([B-](F)(F)F)C1.[K+]\text{CC(C)(C)OC(=O)N1CC2CC2([B-](F)(F)F)C1.[K+]} confirms the connectivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2095504-38-2
Molecular FormulaC10H16BF3KNO2\text{C}_{10}\text{H}_{16}\text{BF}_3\text{KNO}_2
Molecular Weight289.14–289.15 g/mol
IUPAC NamePotassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate
Storage Conditions2–8°C, moisture-free

Physical and Chemical Properties

Stability and Reactivity

The Boc group confers stability against nucleophilic and acidic conditions, enabling storage at 2–8°C without degradation . The trifluoroborate group enhances solubility in polar aprotic solvents (e.g., THF, DMF), facilitating use in Suzuki-Miyaura couplings .

Spectroscopic Data

Although NMR or IR data are absent in the sources, analogous trifluoroborates exhibit characteristic 11B^{11}\text{B} NMR peaks near −1 to −3 ppm and 19F^{19}\text{F} signals around −140 ppm .

Applications in Organic Synthesis

Cross-Coupling Reactions

As a trifluoroborate reagent, this compound participates in Suzuki-Miyaura couplings, enabling carbon-carbon bond formation with aryl halides. The bicyclic scaffold introduces steric constraints, potentially favoring selective coupling at less hindered positions .

Pharmaceutical Intermediate

The Boc-protected amine is a transient group in drug synthesis, removable under acidic conditions (e.g., HCl in dioxane) to generate free amines for further functionalization .

Related Compounds and Derivatives

Difluoro-Methyl Derivative

A structurally analogous compound (Catalog ID: V154670) incorporates 6,6-difluoro and 5-methyl substituents (C11H16BF5KNO2\text{C}_{11}\text{H}_{16}\text{BF}_5\text{KNO}_2, MW 339.15 g/mol) . This derivative exemplifies modular modifications to tune reactivity and steric profiles.

Table 2: Derivative Comparison

PropertyBase CompoundDifluoro-Methyl Derivative
Molecular FormulaC10H16BF3KNO2\text{C}_{10}\text{H}_{16}\text{BF}_3\text{KNO}_2C11H16BF5KNO2\text{C}_{11}\text{H}_{16}\text{BF}_5\text{KNO}_2
Molecular Weight289.15 g/mol339.15 g/mol
SubstituentsNone6,6-Difluoro, 5-methyl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator